Lanreotide acetate is a synthetic cyclic octapeptide analog of the natural hormone somatostatin, primarily used in the treatment of neuroendocrine tumors and acromegaly. It functions by inhibiting the secretion of growth hormone and other hormones, thereby managing various hormonal disorders. The compound is classified as a somatostatin analogue and is known for its long-acting therapeutic effects.
Lanreotide acetate is derived from the amino acid sequence of somatostatin, featuring modifications that enhance its stability and biological activity. It is classified under peptide therapeutics, specifically as a somatostatin analogue. The chemical name for lanreotide acetate is [cyclo S-S]-3-(2-naphthyl)-D-alanyl-L-cysteinyl-L-tyrosyl-D-tryptophyl-L-lysyl-L-valyl-L-cysteinyl-L-threoninamide acetate salt, indicating its complex structure and functional groups.
The synthesis of lanreotide acetate can be achieved through various methods, including liquid-phase synthesis and solid-phase synthesis. One notable approach involves the use of Fmoc-protected amino resin as a solid-phase synthesis carrier. The process includes several key steps:
This method effectively addresses issues such as waste production and product purity, making it suitable for large-scale industrial applications.
The synthesis typically requires precise control over reaction conditions, including temperature and pH, to ensure high yields and purity. Techniques such as high-performance liquid chromatography are often employed to monitor the purity of the synthesized compound .
Lanreotide acetate has a complex molecular structure characterized by its cyclic nature and specific amino acid sequence. The structural formula includes eight amino acids arranged in a specific order that contributes to its biological activity:
The cyclic structure enhances its stability compared to linear peptides, allowing for prolonged action in therapeutic applications .
Lanreotide acetate undergoes various chemical reactions during its synthesis:
These reactions are critical for achieving the desired structural integrity and biological function of lanreotide acetate.
Lanreotide acetate exerts its effects primarily through binding to somatostatin receptors (SSTRs) on target cells, leading to:
The mechanism involves complex interactions at the cellular level, influencing various signaling cascades that regulate cell growth and hormone release .
Lanreotide acetate is typically presented as a white to off-white powder or lyophilized cake. Its solubility characteristics include:
The chemical properties include:
Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to characterize these properties accurately .
Lanreotide acetate is primarily used in medical settings for:
Additionally, ongoing research explores formulations that enhance its delivery and efficacy, such as long-acting microsphere preparations that allow sustained release over extended periods .
Lanreotide acetate synthesis predominantly employs fluorenylmethoxycarbonyl (Fmoc) protection strategies due to their orthogonality with acid-labile side-chain protecting groups. The sequential assembly begins with Fmoc-threonine-loaded resin, followed by iterative cycles of deprotection (20% piperidine in dimethylformamide) and coupling of Fmoc-protected amino acids. Critical coupling steps utilize activating agents such as OxymaPure/diisopropylcarbodiimide (DIC) at a 1:1–1.5 molar ratio, achieving >99% efficiency per cycle as monitored by Kaiser or chloranil tests. The C-terminal threoninamide is anchored via amide linkage, while sensitive residues (e.g., cysteine) employ trityl protection to prevent racemization or oxidation during chain elongation [1] [6] [7].
Resin choice significantly impacts yield and purity:
Table 1: Resin Performance in Lanreotide SPPS
Resin Type | Functional Group | Loading Capacity (mmol/g) | Cleavage Condition | Advantage |
---|---|---|---|---|
Wang | Hydroxymethylphenoxy | 0.7–1.0 | 95% TFA, 2–3 hr | High yield for C-terminal amides |
Rink Amide | 4-(2',4'-Dimethoxyphenyl-Fmoc-aminomethyl)phenoxy | 0.4–0.7 | 20% Hexafluoroisopropanol/DCM | Low epimerization risk |
2-Chlorotrityl | Chloride | 1.0–1.5 | Mild acetic acid/TFE/DCM | Preserves acid-sensitive sequences |
Intramolecular disulfide bonding between Cys² and Cys⁷ represents the most critical challenge. Two strategies prevail:
The 4+4 fragment condensation strategy demonstrates superior industrial scalability:
Disulfide bond formation efficiency depends critically on solvent polarity:
Table 2: Solvent Optimization for Disulfide Bond Formation
Solvent System | Iodine Concentration (M) | Reaction Time (hr) | Cyclization Yield (%) | Major Byproducts |
---|---|---|---|---|
Acetonitrile/H₂O (4:1) | 0.01 | 2 | >95 | <3% Sulfoxides |
Dichloromethane/Methanol (9:1) | 0.05 | 6 | 80–85 | 10–15% Polymers |
Dimethylformamide | 0.02 | 3 | 70–75 | 5–8% Formylated peptides |
Traditional "dump" oxidation generates excessive iodine waste and peptide degradation. Batchwise addition of oxidant (0.5 equiv aliquots every 30 min) reduces iodine consumption by 60% while maintaining yields >90%. This method prevents localized high-iodine concentrations that cause methionine sulfoxidation or tryptophan halogenation. Additionally, scavengers (e.g., ascorbic acid) quench residual oxidant, simplifying purification [1] [6].
Palladium-catalyzed deprotection of Alloc groups replaces harsh acid treatments, minimizing aspartimide formation in aspartate-containing sequences. Furthermore, OxymaPure/DIC coupling suppresses racemization (<0.5%) compared to traditional hydroxybenzotriazole/benzotriazol-1-yl-oxytris(dimethylamino)phosphonium hexafluorophosphate, reducing diastereomer purification burden. Solvent recycling protocols for dimethylformamide and acetonitrile achieve >80% recovery, lowering environmental impact [4] [7] [9].
Lyophilized lanreotide free base is dissolved in deionized water (5–10 mg/mL) and stirred with acetic acid (3.0–3.4 equiv) at 4°C. Controlled pH titration (pH 4.0–4.5) ensures selective protonation of lysine ε-amines without hydrolyzing sensitive residues. The acetate counterion enhances stability by forming ion pairs with protonated lysines, confirmed by Fourier-transform infrared spectroscopy peaks at 1560 cm⁻¹ (carboxylate stretch) and 1640 cm⁻¹ (amide I). Final lyophilization yields crystalline lanreotide acetate with <0.5% water content [1] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0